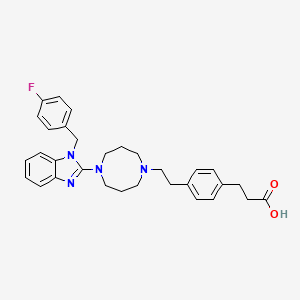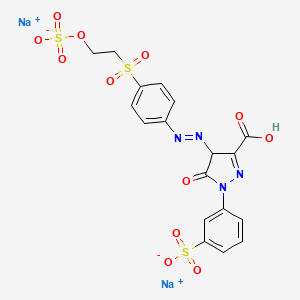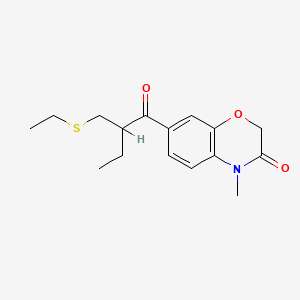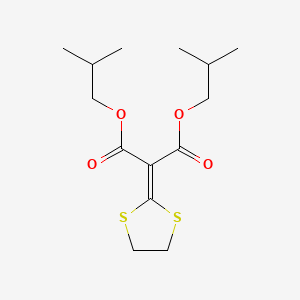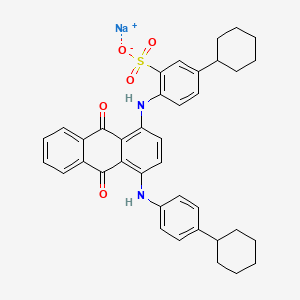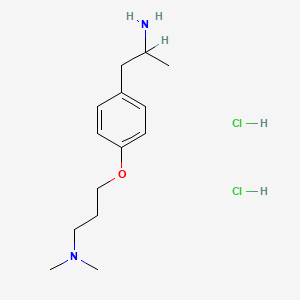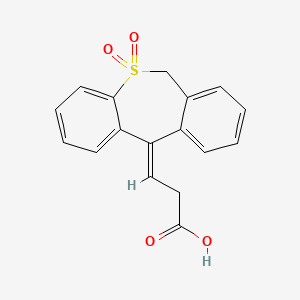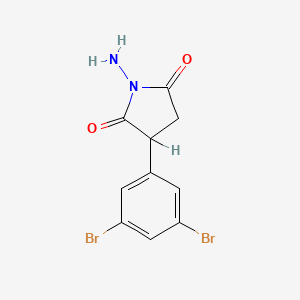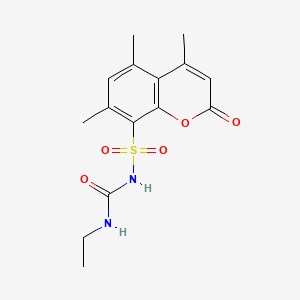
2H-1-Benzopyran-8-sulfonamide, N-((ethylamino)carbonyl)-4,5,7-trimethyl-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopirano-8-sulfonamida, N-((etilamino)carbonil)-4,5,7-trimetil-2-oxo- es un compuesto químico que pertenece a la clase de las sulfonamidas.
Métodos De Preparación
La síntesis de 2H-1-Benzopirano-8-sulfonamida, N-((etilamino)carbonil)-4,5,7-trimetil-2-oxo- típicamente implica varios pasos. Una ruta sintética común incluye la reacción de 2H-1-Benzopirano-8-sulfonamida con isocianato de etilo en condiciones controladas. La reacción se lleva a cabo en presencia de un solvente adecuado, como diclorometano, y un catalizador, como trietilamina. La mezcla de reacción se agita a temperatura ambiente durante varias horas para obtener el producto deseado .
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
2H-1-Benzopirano-8-sulfonamida, N-((etilamino)carbonil)-4,5,7-trimetil-2-oxo- se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación, borohidruro de sodio para la reducción y haluros de alquilo para la sustitución .
Oxidación: El compuesto se puede oxidar usando peróxido de hidrógeno para formar el derivado sulfona correspondiente.
Reducción: La reducción con borohidruro de sodio puede producir el derivado de amina correspondiente.
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: En la investigación biológica, el compuesto se ha investigado por su potencial como inhibidor enzimático.
Medicina: El compuesto ha demostrado ser prometedor como un posible agente terapéutico.
Mecanismo De Acción
El mecanismo de acción de 2H-1-Benzopirano-8-sulfonamida, N-((etilamino)carbonil)-4,5,7-trimetil-2-oxo- implica su interacción con objetivos moleculares como las enzimas. El grupo sulfonamida puede formar enlaces de hidrógeno y otras interacciones con los sitios activos de las enzimas, lo que lleva a la inhibición de su actividad. Esta inhibición puede interrumpir varias vías bioquímicas, lo que da como resultado los efectos terapéuticos o biológicos deseados .
Comparación Con Compuestos Similares
2H-1-Benzopirano-8-sulfonamida, N-((etilamino)carbonil)-4,5,7-trimetil-2-oxo- se puede comparar con otros compuestos similares, como:
2H-1-Benzopirano-8-sulfonamida, N-((metilamino)carbonil)-4,5,7-trimetil-2-oxo-: Este compuesto tiene una estructura similar, pero con un grupo metilo en lugar de un grupo etilo.
2H-1-Benzopirano-8-sulfonamida, N-((propilamino)carbonil)-4,5,7-trimetil-2-oxo-: Este compuesto tiene un grupo propilo en lugar de un grupo etilo.
La singularidad de 2H-1-Benzopirano-8-sulfonamida, N-((etilamino)carbonil)-4,5,7-trimetil-2-oxo- radica en su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas .
Propiedades
Número CAS |
85302-27-8 |
|---|---|
Fórmula molecular |
C15H18N2O5S |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1-ethyl-3-(4,5,7-trimethyl-2-oxochromen-8-yl)sulfonylurea |
InChI |
InChI=1S/C15H18N2O5S/c1-5-16-15(19)17-23(20,21)14-10(4)6-8(2)12-9(3)7-11(18)22-13(12)14/h6-7H,5H2,1-4H3,(H2,16,17,19) |
Clave InChI |
DERAIVLVEPISAY-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NS(=O)(=O)C1=C(C=C(C2=C1OC(=O)C=C2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


